molecular formula C7H10Cl2N2O2 B2823996 4-(Aminomethyl)pyridine-2-carboxylic acid;dihydrochloride CAS No. 2375267-93-7

4-(Aminomethyl)pyridine-2-carboxylic acid;dihydrochloride

Cat. No.: B2823996
CAS No.: 2375267-93-7
M. Wt: 225.07
InChI Key: CLCIHWIFJUQBRT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridine-2-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2. It is also known as 4-(aminomethyl)picolinic acid dihydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride typically involves the reaction of 4-(aminomethyl)pyridine with a carboxylating agent under controlled conditions. One common method is the reaction of 4-(aminomethyl)pyridine with carbon dioxide in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include moderate temperatures and pressures to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(Aminomethyl)pyridine-2-carboxylic acid;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminopyridine-2-carboxylic acid hydrochloride
  • 4-(Aminomethyl)pyridine

Uniqueness

4-(Aminomethyl)pyridine-2-carboxylic acid;dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.2ClH/c8-4-5-1-2-9-6(3-5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCIHWIFJUQBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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